molecular formula C20H44Sn B079707 Stannane, diethyl-, di(n-octyl)- CAS No. 14775-13-4

Stannane, diethyl-, di(n-octyl)-

Cat. No.: B079707
CAS No.: 14775-13-4
M. Wt: 403.3 g/mol
InChI Key: MNJUXQIYWVMUHY-UHFFFAOYSA-N
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Description

Stannane, diethyl-, di(n-octyl)-: is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in industry and research. Stannane, diethyl-, di(n-octyl)- is particularly interesting because of its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, diethyl-, di(n-octyl)- typically involves the reaction of diethylstannane with n-octyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of stannane, diethyl-, di(n-octyl)- involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Stannane, diethyl-, di(n-octyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state organotin compounds.

    Substitution: The organic groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

Chemistry: Stannane, diethyl-, di(n-octyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.

Biology and Medicine: Organotin compounds, including stannane, diethyl-, di(n-octyl)-, are investigated for their potential biological activities. They have shown promise as antifungal, antibacterial, and anticancer agents.

Industry: In industry, stannane, diethyl-, di(n-octyl)- is used in the production of polymers, coatings, and as a stabilizer in plastics. Its unique properties make it valuable in enhancing the performance and durability of materials.

Mechanism of Action

The mechanism by which stannane, diethyl-, di(n-octyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved include coordination with ligands and participation in redox reactions.

Comparison with Similar Compounds

  • Stannane, diethyl-, di(n-butyl)-
  • Stannane, diethyl-, di(n-hexyl)-
  • Stannane, diethyl-, di(n-decyl)-

Comparison: Stannane, diethyl-, di(n-octyl)- is unique due to its specific organic groups attached to the tin atom. Compared to its analogs with different alkyl chains, it exhibits distinct physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other compounds may not perform as effectively.

Properties

IUPAC Name

diethyl(dioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.2C2H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2;/h2*1,3-8H2,2H3;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUXQIYWVMUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CC)(CC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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